![molecular formula C22H24N4 B2594316 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 371124-42-4](/img/structure/B2594316.png)

11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

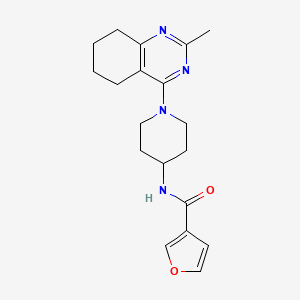

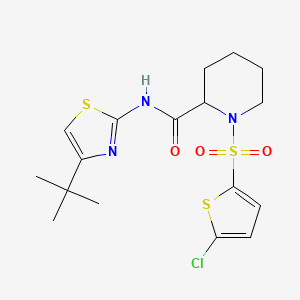

The compound “11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical substance with the molecular formula C22H24N4 . It has a molecular weight of 344.463 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 344.463 . The density of the compound is approximately 1.3±0.1 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and flash point were not available in the search results .Applications De Recherche Scientifique

- Visible-Light-Induced Reactions : Recent studies highlight its use in metal-free visible-light-promoted decarboxylative radical cascade cyclization. This compound can serve as a photoredox catalyst for various synthetic transformations.

- Green Synthesis : Researchers have developed an environmentally friendly route for synthesizing benzimidazoisoquinolines. This compound’s synthesis in ethanol demonstrates its potential in sustainable chemistry.

Photoredox Catalysis

Environmental Chemistry

Mécanisme D'action

Mode of Action

The compound 11-(Azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile, like indenoisoquinolines, is believed to interact with its target by trapping Top1-DNA cleavage complexes . This interaction results in the stabilization of these complexes, leading to the inhibition of Top1 activity .

Biochemical Pathways

Given its similarity to indenoisoquinolines, it may affect the dna replication and transcription pathways by inhibiting top1 .

Result of Action

Based on its similarity to indenoisoquinolines, it may lead to the inhibition of dna replication and transcription, potentially causing cell death .

Safety and Hazards

The search results did not provide specific safety and hazard information for this compound . It’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment and working in a suitable environment. For detailed safety information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).

Propriétés

IUPAC Name |

11-(azepan-1-yl)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4/c23-15-18-16-9-3-4-10-17(16)22(25-13-7-1-2-8-14-25)26-20-12-6-5-11-19(20)24-21(18)26/h5-6,11-12H,1-4,7-10,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSPWIHJJPEGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2594233.png)

![tert-butyl N-[(4R)-2-methyl-3-oxo-1,2-thiazolidin-4-yl]carbamate](/img/structure/B2594237.png)

![N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2594240.png)

![7-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2594241.png)

![4-chloro-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide](/img/structure/B2594242.png)